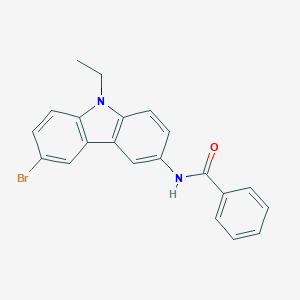![molecular formula C20H17NO4S B279042 N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B279042.png)
N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide, also known as BDBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a pharmacological agent. BDBS has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide exerts its pharmacological effects by binding to specific targets in the body, including enzymes and receptors. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in regulating the pH of cells. This compound has also been shown to bind to the serotonin transporter, a protein that regulates the levels of serotonin in the brain. By inhibiting the activity of these targets, this compound can lead to changes in cellular signaling pathways and ultimately affect physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. This compound has been shown to inhibit the growth of cancer cells and reduce the replication of certain viruses and bacteria. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to reduce inflammation and oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide has several advantages for lab experiments, including its high purity and stability. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Researchers must take precautions when handling this compound to ensure their safety and the safety of others.
Orientations Futures
There are several future directions for N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide research, including the development of more efficient synthesis methods and the identification of new pharmacological targets. This compound could also be studied for its potential applications in other scientific fields, such as materials science and environmental science. Additionally, this compound could be further studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and neurological disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications as a pharmacological agent. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. This compound has several advantages for lab experiments, including its high purity and stability, but also has some limitations. There are several future directions for this compound research, including the development of more efficient synthesis methods and the identification of new pharmacological targets.
Méthodes De Synthèse
N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide can be synthesized using various methods, including the reaction of 1,3-benzodioxole-5-carbaldehyde with 4-aminobiphenyl-2-sulfonic acid in the presence of a base and a catalyst. Another method involves the reaction of 1,3-benzodioxole-5-carbaldehyde with 4-aminobiphenyl-2-sulfonamide in the presence of a base and a catalyst. The yield and purity of this compound can be improved by using different solvents and purification techniques.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to have anticancer, antiviral, and antibacterial properties. It has also been studied as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to inhibit the activity of certain enzymes and receptors, which can lead to changes in cellular signaling pathways.
Propriétés
Formule moléculaire |
C20H17NO4S |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbenzenesulfonamide |
InChI |
InChI=1S/C20H17NO4S/c22-26(23,21-13-15-6-11-19-20(12-15)25-14-24-19)18-9-7-17(8-10-18)16-4-2-1-3-5-16/h1-12,21H,13-14H2 |
Clé InChI |
GPRWAEYAOYDMPM-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B278963.png)
![1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278964.png)
![1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278965.png)
![1-(4-bromophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278968.png)
![3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278969.png)
![3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278970.png)
![2-[3-(2-Ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278972.png)


![2-[3-(2,5-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278980.png)
![2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278981.png)
![2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278982.png)
![2-(Methylamino)-7-[3-(4-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278984.png)